molecular formula C17H25Cl2NO2 B4927594 4-(2,4-dichlorophenoxy)-N-heptylbutanamide

4-(2,4-dichlorophenoxy)-N-heptylbutanamide

Cat. No.: B4927594
M. Wt: 346.3 g/mol
InChI Key: RVKCUTRJMJKOLA-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-N-heptylbutanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture for their ability to control broadleaf weeds. The compound is characterized by the presence of a dichlorophenoxy group attached to a butanamide chain, which contributes to its herbicidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-heptylbutanamide typically involves the reaction of 2,4-dichlorophenol with butyric acid derivatives. The process can be summarized as follows:

    Esterification: 2,4-Dichlorophenol reacts with butyric acid in the presence of a catalyst such as sulfuric acid to form 2,4-dichlorophenoxybutyric acid.

    Amidation: The resulting 2,4-dichlorophenoxybutyric acid is then reacted with heptylamine under controlled conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and amidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-N-heptylbutanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various chlorinated phenoxy derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different phenoxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include various chlorinated and dechlorinated phenoxy derivatives, which can have different herbicidal properties.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-N-heptylbutanamide has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of phenoxy herbicides and their environmental impact.

    Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new herbicidal drugs.

    Industry: It is used in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The herbicidal activity of 4-(2,4-dichlorophenoxy)-N-heptylbutanamide is primarily due to its ability to mimic natural plant hormones called auxins. By binding to auxin receptors, the compound disrupts normal plant growth processes, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar auxin-mimicking properties.

    2,4,5-Trichlorophenoxyacetic acid: Another phenoxy herbicide with a similar mechanism of action but different toxicity profile.

    Methylchlorophenoxyacetic acid: A related compound with similar herbicidal properties but different environmental persistence.

Uniqueness

4-(2,4-Dichlorophenoxy)-N-heptylbutanamide is unique due to its specific structural features, which confer distinct herbicidal properties and environmental behavior. Its longer heptyl chain may influence its solubility, persistence, and overall effectiveness compared to other phenoxy herbicides.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-heptylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Cl2NO2/c1-2-3-4-5-6-11-20-17(21)8-7-12-22-16-10-9-14(18)13-15(16)19/h9-10,13H,2-8,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKCUTRJMJKOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.